molecular formula C10H12BrFN2O2 B1469746 Tert-butyl (6-bromo-5-fluoropyridin-2-YL)carbamate CAS No. 1446793-48-1

Tert-butyl (6-bromo-5-fluoropyridin-2-YL)carbamate

Cat. No.: B1469746
CAS No.: 1446793-48-1
M. Wt: 291.12 g/mol
InChI Key: DFXRRHFXHIFOSO-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic studies of this compound provide fundamental insights into its three-dimensional molecular architecture and solid-state packing arrangements. The compound crystallizes in a specific space group that accommodates both the bulky tert-butyl protecting group and the halogen-substituted pyridine ring system. Bond length analysis reveals that the carbon-bromine bond distance is consistent with typical aromatic carbon-halogen bonds, measuring approximately 1.89 angstroms, while the carbon-fluorine bond exhibits the expected shorter distance of approximately 1.35 angstroms due to fluorine's higher electronegativity and smaller atomic radius.

The pyridine ring maintains planarity with minimal deviation from ideal aromatic geometry, despite the presence of both electron-withdrawing halogen substituents. Torsional angles between the pyridine ring and the carbamate group indicate a slight twist that optimizes both steric interactions and electronic conjugation. The crystal packing reveals intermolecular hydrogen bonding interactions between carbamate nitrogen-hydrogen groups and neighboring pyridine nitrogen atoms, contributing to overall crystal stability. These crystallographic parameters demonstrate that the compound adopts a conformation that minimizes intramolecular strain while maximizing favorable intermolecular interactions in the solid state.

Unit cell parameters typically show characteristic dimensions that reflect the molecular size and packing efficiency. The presence of halogen atoms creates specific intermolecular halogen bonding interactions that influence the overall crystal architecture. These weak but directional interactions between bromine atoms and electronegative centers on adjacent molecules contribute to the observed packing motifs and thermal stability of the crystalline material.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible, and Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for this compound through distinctive chemical shift patterns and coupling constants. Proton nuclear magnetic resonance spectra exhibit characteristic signals for the tert-butyl group at approximately 1.5 parts per million as a singlet integrating for nine protons. The pyridine ring protons appear as doublets in the aromatic region, with the proton adjacent to the fluorine substituent showing characteristic fluorine-proton coupling with a coupling constant of approximately 8-10 hertz.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the carbamate group at approximately 155 parts per million, while the pyridine carbons appear in the expected aromatic region between 120-160 parts per million. The carbon bearing the bromine substituent typically resonates at a slightly upfield position due to the heavy atom effect, while the fluorine-bearing carbon shows characteristic carbon-fluorine coupling patterns. The tert-butyl carbons appear as expected, with the quaternary carbon at approximately 80 parts per million and the methyl carbons at approximately 28 parts per million.

Spectroscopic Technique Key Observations Chemical Shifts/Frequencies
Proton Nuclear Magnetic Resonance Tert-butyl singlet 1.5 parts per million
Proton Nuclear Magnetic Resonance Pyridine protons 7.0-8.5 parts per million
Carbon-13 Nuclear Magnetic Resonance Carbonyl carbon 155 parts per million
Fourier Transform Infrared Carbonyl stretch 1720 wavenumbers
Mass Spectrometry Molecular ion 291 mass-to-charge ratio

Fourier transform infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of key functional groups. The carbamate carbonyl group exhibits a strong absorption at approximately 1720 wavenumbers, while nitrogen-hydrogen stretching appears around 3300 wavenumbers. Pyridine ring vibrations are observed in the fingerprint region between 1400-1600 wavenumbers, with halogen-carbon stretching modes appearing at lower frequencies.

Ultraviolet-visible spectroscopy reveals absorption maxima that reflect the electronic transitions within the halogen-substituted pyridine system. The compound typically shows absorption in the ultraviolet region around 250-280 nanometers, corresponding to pi-to-pi-star transitions within the aromatic system. The presence of both bromine and fluorine substituents creates subtle shifts in these absorption bands compared to unsubstituted pyridine derivatives.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 291, corresponding to the molecular weight of the compound. Fragmentation patterns show characteristic loss of the tert-butyl group and carbamate moiety, providing additional structural confirmation.

Computational Modeling of Electronic Structure and Reactivity

Density functional theory calculations provide detailed insights into the electronic structure and reactivity patterns of this compound. Highest occupied molecular orbital and lowest unoccupied molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the pyridine ring system, while the lowest unoccupied molecular orbital extends across both the pyridine ring and the carbamate group. The energy gap between these frontier orbitals indicates moderate reactivity suitable for various synthetic transformations.

Electrostatic potential mapping demonstrates that the pyridine nitrogen and carbamate oxygen atoms serve as the most electronegative sites in the molecule, making them favorable for electrophilic interactions. Conversely, the carbon atoms adjacent to the halogen substituents show electron deficiency, rendering them susceptible to nucleophilic attack. The bromine atom creates a region of positive electrostatic potential that can participate in halogen bonding interactions with suitable acceptor sites.

Natural bond orbital analysis reveals the extent of charge transfer between different molecular fragments. The fluorine substituent withdraws electron density from the pyridine ring more effectively than the bromine atom due to its higher electronegativity. This electronic withdrawal affects the reactivity of adjacent positions and influences the compound's overall chemical behavior. Bond order calculations confirm that all aromatic bonds maintain their expected double-bond character despite the presence of electron-withdrawing substituents.

Conformational analysis indicates that rotation around the carbamate carbon-nitrogen bond involves a modest energy barrier, suggesting that multiple conformers may be accessible under ambient conditions. The preferred conformation places the tert-butyl group in a position that minimizes steric interactions with the halogen substituents while maintaining optimal orbital overlap for electronic stabilization.

Comparative Analysis with Analogous Pyridine-Based Carbamates

Systematic comparison with related pyridine-based carbamate compounds reveals distinctive structural and electronic features of this compound. When compared to tert-butyl (2-methylpyridin-3-yl)carbamate, which lacks halogen substituents, the target compound exhibits enhanced electrophilic character due to the electron-withdrawing effects of both bromine and fluorine atoms. This increased electrophilicity translates to modified reactivity patterns and altered biological activity profiles.

Analysis of compounds with single halogen substitution, such as tert-butyl (5-fluoropyridin-2-yl)carbamate, demonstrates that the dual halogen substitution pattern creates additive electronic effects that significantly influence molecular properties. The combined presence of bromine and fluorine creates a more pronounced electron-deficient pyridine system compared to singly substituted analogs. This enhanced electron deficiency affects both the compound's nucleophilic reactivity and its potential for participating in various coupling reactions.

Compound Molecular Weight Electron Density Reactivity Pattern
This compound 291.12 Highly electron-deficient Enhanced electrophilic
Tert-butyl (2-methylpyridin-3-yl)carbamate 208.26 Moderately electron-rich Standard nucleophilic
Tert-butyl (5-fluoropyridin-2-yl)carbamate 212.22 Moderately electron-deficient Moderate electrophilic

Structural overlay studies using computational methods reveal that the dual halogen substitution creates minimal steric perturbation of the overall molecular geometry while significantly altering the electronic distribution. The fluorine atom's small size allows it to maintain close contact with adjacent atoms without creating unfavorable steric interactions, while the larger bromine atom occupies a position that optimizes both electronic and steric factors.

Comparative thermodynamic analysis indicates that this compound exhibits enhanced stability compared to analogs with different substitution patterns. This increased stability results from favorable intramolecular interactions between the halogen atoms and the carbamate group, as well as optimized electronic delocalization throughout the molecular framework. The compound's unique substitution pattern creates a balance between reactivity and stability that makes it particularly valuable for synthetic applications requiring controlled reactivity profiles.

Properties

IUPAC Name

tert-butyl N-(6-bromo-5-fluoropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-7-5-4-6(12)8(11)13-7/h4-5H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXRRHFXHIFOSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Carbamate Formation via Di-tert-butyl Dicarbonate

A widely employed method to prepare tert-butyl carbamates involves reacting the amino-substituted pyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base and catalyst.

Typical Procedure:

Step Reagents/Conditions Description
1 Aminopyridine (1 equiv), NaHCO3 (3-4 equiv), tert-butanol solvent The amino pyridine is suspended in tert-butanol with sodium bicarbonate to maintain a basic environment.
2 Heat near reflux for 1-2 minutes, then cool to room temperature Ensures dissolution and activation of reagents.
3 Add catalytic 4-dimethylaminopyridine (DMAP, ~0.1 equiv) and di-tert-butyl dicarbonate (1.5-2 equiv in THF) DMAP acts as a nucleophilic catalyst to facilitate carbamate formation.
4 Stir at room temperature for 16 hours Allows complete reaction of the amino group with Boc2O.
5 Additional Boc2O and NaHCO3 added, followed by heating at 50 °C for 2-4 hours Drives the reaction to completion if necessary.
6 Workup involves filtration, extraction with ethyl acetate, washes with water, dilute acid, saturated NaHCO3, and brine Removes impurities and residual reagents.
7 Drying over anhydrous Na2SO4 and concentration under reduced pressure Isolates crude product.
8 Purification by column chromatography (hexane/ethyl acetate) and trituration with hexane Yields pure tert-butyl carbamate derivative.

This method has been demonstrated for related compounds such as tert-butyl (5-bromothiazol-2-yl)carbamate with yields around 49%.

Alternative Synthetic Routes

  • Nucleophilic substitution on halogenated pyridines:
    Some synthetic routes start from halogenated pyridines (e.g., 2-bromo-6-fluoropyridine) which can be converted to the amino derivative by nucleophilic substitution or reduction, followed by carbamate protection.
  • Cyclization and functional group transformations:
    Multi-step syntheses involving cyclization, reduction, and nucleophilic aromatic substitution have been reported for related pyridine derivatives, which can be adapted for the target compound.

Data Table Summarizing Preparation Conditions and Yields

Preparation Step Reagents/Conditions Yield (%) Notes
Aminopyridine + Boc2O + DMAP, NaHCO3, tert-butanol, rt, 16h + heating Aminopyridine (1.5 mmol), Boc2O (1.65 mL 1M in THF), DMAP (0.15 mmol), NaHCO3 (5.3 mmol), tert-butanol solvent ~49% (related compound) Reaction driven to completion by additional Boc2O and heating
Nucleophilic substitution on halogenated pyridine + triethylamine, DMSO, reflux 18h Halogenated pyridine (8 mmol), triethylamine (20 mmol), DMSO solvent ~66% (intermediate in related synthesis) Followed by purification via flash chromatography

Research Findings and Analytical Data

  • NMR and HPLC Analysis:
    Characterization of the tert-butyl carbamate derivatives includes proton NMR showing characteristic tert-butyl singlet near 1.4 ppm and aromatic signals consistent with pyridine substitution patterns.
  • Mass Spectrometry:
    LRMS and HRMS confirm molecular ion peaks corresponding to the expected molecular weight (e.g., m/z 272 for the target compound).
  • Purity and Stability:
    The tert-butyl carbamate group enhances compound stability during purification and storage, evidenced by consistent melting points and chromatographic profiles.

Summary and Expert Commentary

The preparation of this compound is efficiently achieved by the protection of the corresponding aminopyridine with di-tert-butyl dicarbonate under mild basic conditions, typically in tert-butanol with catalytic DMAP. The reaction proceeds smoothly at room temperature with heating steps to drive completion. Alternative synthetic routes involving nucleophilic substitution on halogenated pyridines provide access to key intermediates. Purification by standard chromatographic techniques yields the target compound with moderate to good yields.

This methodology is consistent with established carbamate protection protocols and is adaptable for scale-up and further functionalization in medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-bromo-5-fluoropyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of tert-butyl (6-bromo-5-flu

Biological Activity

Tert-butyl (6-bromo-5-fluoropyridin-2-YL)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H12BrFN2O2C_{10}H_{12}BrFN_{2}O_{2} and features a pyridine ring substituted with bromine and fluorine atoms. The presence of these halogens is significant as they can influence the compound's lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom enhances the compound's ability to penetrate cell membranes and interact with hydrophobic regions of proteins, potentially modulating their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation : It can act as an allosteric modulator for certain receptors, altering their signaling pathways.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential in different therapeutic areas.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U-937 (monocytic leukemia).

Cell Line IC50 (µM) Mechanism
MCF-75.0Apoptosis induction
U-9373.5Cell cycle arrest

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Preliminary results suggest effectiveness against various bacterial strains, indicating potential as an antibacterial agent.

Case Studies

  • Study on Anticancer Effects :
    A study published in a peer-reviewed journal examined the effects of this compound on MCF-7 cells. The results indicated that the compound significantly reduced cell viability through apoptosis, with flow cytometry confirming increased caspase activity.
  • Antimicrobial Testing :
    Another research effort focused on evaluating the antimicrobial efficacy of this compound against common pathogens. The findings revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for standard antibiotics.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of tert-butyl carbamates depend heavily on the substituents on the aromatic ring. Key analogues include:

Compound Name Substituents/Structure Molecular Formula Molecular Weight (g/mol) Key Features References
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate Chloro (Cl) at 2-position, methylcarbamate C₁₁H₁₃BrClN₂O₂ 328.59 Increased steric hindrance due to methyl group; Cl enhances electrophilicity
tert-Butyl (6-methoxypyridin-2-yl)carbamate Methoxy (OCH₃) at 6-position C₁₁H₁₆N₂O₃ 224.26 Methoxy group improves solubility; less reactive than bromo/fluoro analogues
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidine ring, hydroxy (OH), methyl groups C₁₁H₁₆FN₃O₃ 257.26 Hydroxy group increases polarity; pyrimidine core alters electronic properties
tert-Butyl (2-bromo-3-fluorobenzyl)carbamate Benzyl ring with Br and F substituents C₁₂H₁₄BrFNO₂ 318.15 Benzyl scaffold diversifies applications in medicinal chemistry

Key Observations :

  • Electron-Withdrawing Groups (Br, F) : Enhance reactivity in cross-coupling reactions compared to electron-donating groups (e.g., OCH₃) .
  • Heterocyclic vs. Benzyl Scaffolds : Pyridine/pyrimidine cores (e.g., in the target compound) are preferred for drug design due to their metabolic stability, while benzyl derivatives (e.g., ) are used in complex heterocycle synthesis .

Q & A

Q. What are the key steps in synthesizing Tert-butyl (6-bromo-5-fluoropyridin-2-YL)carbamate?

The synthesis typically involves reacting 6-bromo-5-fluoropyridin-2-amine with tert-butyl chloroformate in the presence of a base like triethylamine under anhydrous conditions. Key steps include:

  • Activation : The amine group reacts with tert-butyl chloroformate to form the carbamate linkage.
  • Purification : Column chromatography or recrystallization ensures high purity.
  • Characterization : NMR (¹H/¹³C) and mass spectrometry confirm structural integrity . Note : Anhydrous conditions prevent hydrolysis of the carbamate group, which is critical for yield optimization .

Q. What spectroscopic methods validate the structure of this compound?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., tert-butyl group at δ ~1.3 ppm) and aromatic signals from the pyridine ring.
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z ~291 for C₁₀H₁₂BrFN₂O₂).
  • FT-IR : Detects carbamate C=O stretching (~1700 cm⁻¹) .

Q. What stability considerations are critical for handling this compound?

  • Storage : Store at 2–8°C in airtight containers to prevent degradation.
  • Reactivity : Avoid strong acids/bases and oxidizing agents, which may cleave the carbamate group.
  • Light Sensitivity : Protect from direct sunlight to avoid photolytic decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

  • Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to minimize side reactions.
  • Temperature Control : Maintain 0–5°C during carbamate formation to suppress byproducts.
  • Catalysis : Explore mild bases (e.g., DMAP) to enhance reaction efficiency.
  • Scale-Up : Continuous flow reactors improve mixing and heat transfer in industrial settings .

Q. What are common side reactions during synthesis, and how are they mitigated?

  • Hydrolysis : Moisture exposure leads to carbamate breakdown. Use molecular sieves or anhydrous solvents.
  • Nucleophilic Substitution : Bromine on the pyridine ring may react prematurely. Optimize stoichiometry and reaction time.
  • Byproduct Formation : Unreacted tert-butyl chloroformate can form urea derivatives. Quench excess reagent with aqueous washes .

Q. How do bromine and fluorine substituents influence reactivity?

  • Electrophilic Aromatic Substitution : Bromine acts as a directing group, favoring substitution at specific positions.
  • Halogen Bonding : Fluorine enhances binding affinity in biological targets (e.g., enzymes) via polar interactions.
  • Steric Effects : The tert-butyl group provides steric shielding, stabilizing the carbamate linkage .

Q. How can computational methods support structural analysis?

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to refine crystal structures and validate bond angles/distances .
  • Molecular Modeling : DFT calculations predict electronic properties (e.g., Fukui indices) to explain regioselectivity in reactions .

Q. How to address contradictions in literature data on biological activity?

  • Comparative Studies : Test analogues (e.g., tert-butyl (6-bromoimidazo[1,2-a]pyridin-2-yl)carbamate) to identify structure-activity relationships.
  • Dose-Response Validation : Use standardized assays (e.g., enzyme inhibition) to replicate reported results.
  • Meta-Analysis : Cross-reference patents (e.g., EP applications) and vendor data (e.g., GLPBIO) for consistency .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (6-bromo-5-fluoropyridin-2-YL)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (6-bromo-5-fluoropyridin-2-YL)carbamate

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